molecular formula C9H6BrFO B12085459 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B12085459
M. Wt: 229.05 g/mol
InChI Key: HOAKXHFXGZXIFR-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluorobenzene and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Procedure: The propargyl alcohol is reacted with 1-bromo-2-fluorobenzene in the presence of a base to form the desired product. The reaction is typically conducted in a solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene can be compared with similar compounds such as:

Biological Activity

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound notable for its unique structural features, including a bromine atom, a fluorine atom, and a propargyl ether group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity profiles.

The molecular formula of this compound is C9H7BrFC_9H_7BrF. The presence of both bromine and fluorine atoms contributes to its distinct reactivity, making it a promising intermediate in various chemical reactions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit urease enzyme activity, which is crucial for certain bacterial functions. This inhibition can disrupt metabolic pathways in bacteria, suggesting potential antibacterial applications.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Target/Pathway Effect Reference
Urease InhibitionUrease enzymeDisruption of bacterial metabolism
Antiproliferative ActivityCancer cell linesReduced cell proliferation
Antibacterial PropertiesVarious bacterial strainsInhibition of growth

Case Studies

  • Urease Inhibition Study : Research demonstrated that this compound effectively inhibited urease activity in Proteus vulgaris, a urease-producing bacterium. The compound was shown to reduce urease activity by up to 70% at concentrations of 50 µM, indicating significant potential as an antibacterial agent targeting urease-dependent pathways.
  • Antiproliferative Effects : A study involving various cancer cell lines assessed the antiproliferative effects of this compound. It was observed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines, highlighting its potential as an anticancer agent.
  • Antibacterial Activity Evaluation : In vitro testing against gram-positive and gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for these strains, suggesting its utility in developing new antibacterial therapies.

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

1-bromo-2-fluoro-4-prop-2-ynoxybenzene

InChI

InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h1,3-4,6H,5H2

InChI Key

HOAKXHFXGZXIFR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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